

Entinostat clinical trial phase II ENCORE 301

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Compound Focus: Entinostat

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Experimental Protocols from ENCORE 301

For researchers, the key methodologies from the ENCORE 301 trial are detailed below.

- **Treatment Protocol:** The trial employed a randomized, double-blind, placebo-controlled design [1]. Patients in the experimental arm received **exemestane 25 mg orally daily**, plus **entinostat 5 mg orally once weekly** on an empty stomach (fasted state). Treatment cycles were 28 days, continuing until disease progression or unacceptable toxicity [2].
- **Patient Population:** The trial enrolled 130 postmenopausal women with hormone receptor-positive, HER2-negative locally recurrent or metastatic breast cancer. A key eligibility criterion was **disease progression following treatment with a non-steroidal aromatase inhibitor** (e.g., letrozole or anastrozole), making them a population with acquired endocrine resistance [1] [3].
- **Pharmacodynamic Assessment:** To confirm the biological activity of **entinostat** and explore predictive biomarkers, researchers collected **peripheral blood mononuclear cells (PBMCs)** from a subset of patients at baseline and at Cycle 1, Day 15 (C1D15). **Lysine acetylation** levels in these cells were measured using flow cytometry, confirming target engagement and identifying a potential biomarker for patient selection [2] [3].

Phase III E2112 Trial Results

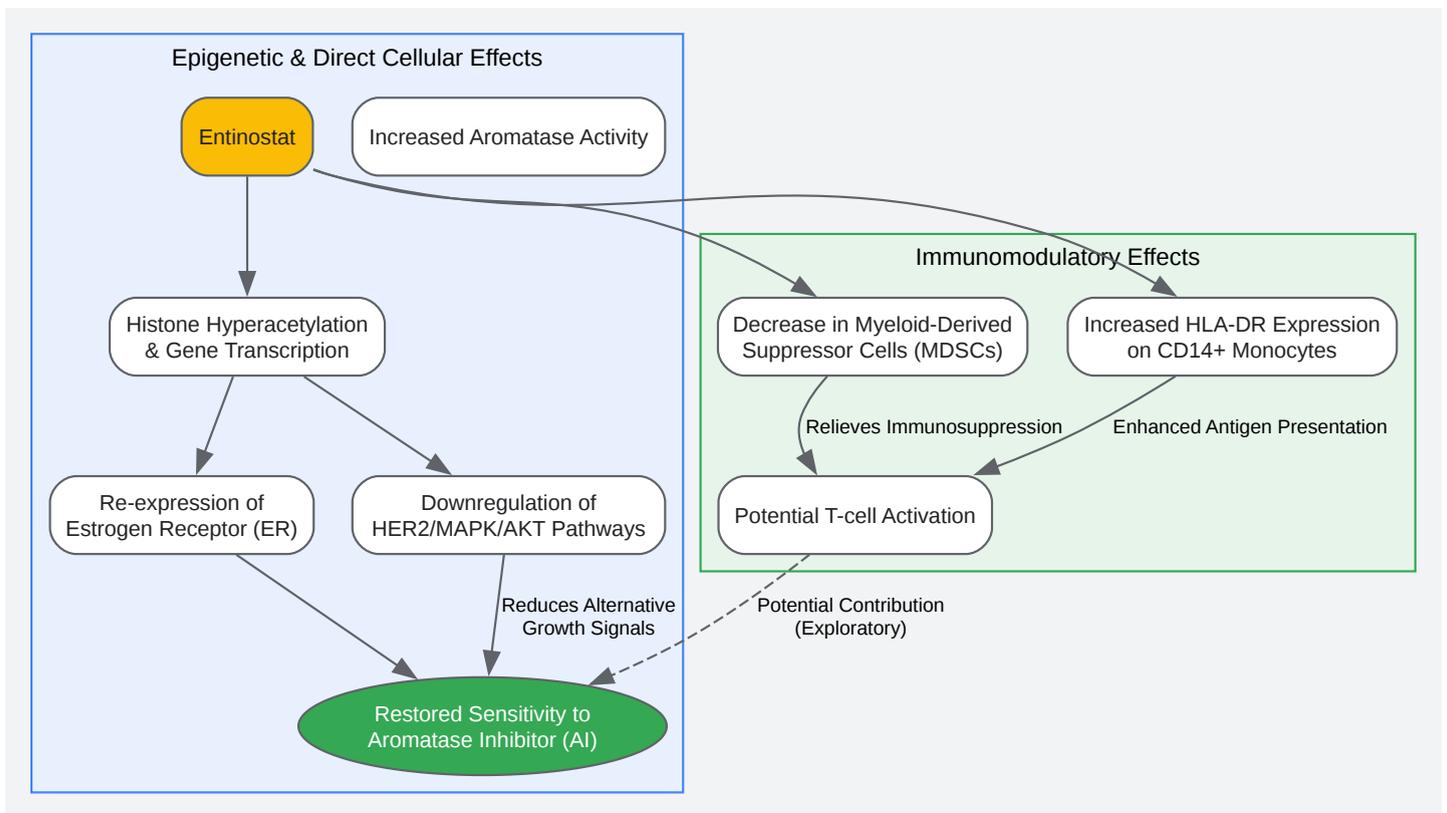
The promising results from ENCORE 301 led to the Phase III E2112 registration trial. Unfortunately, this larger trial failed to confirm the survival benefit [4].

Trial Aspect	ENCORE 301 (Phase II)	E2112 (Phase III)
Primary Endpoint(s)	PFS [2]	PFS and OS (co-primary) [2]
Sample Size	130 patients [3]	608 patients [4]
Median PFS	4.3 vs. 2.3 months (HR=0.73) [2] [3]	3.3 vs. 3.1 months (HR not significant) [4]
Median OS	28.1 vs. 19.8 months (HR=0.59) [1] [3]	23.4 vs. 21.7 months (HR not significant) [4]
Conclusion	Positive; supported Breakthrough Therapy Designation	Negative; did not confirm benefit of the combination [4]

Proposed Mechanism of Action and Exploratory Analyses

Despite the negative Phase III results, research into **entinostat**'s mechanism provides insight into the scientific rationale.

The diagram below illustrates the key mechanistic pathways and immunomodulatory effects of **entinostat** proposed in preclinical and Phase II studies.



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- **Reversal of Epigenetic Silencing:** **Entinostat** is a class I-selective histone deacetylase (HDAC) inhibitor. It was hypothesized to reverse epigenetic silencing of the estrogen receptor (ER), thereby restoring ER expression and sensitivity to hormonal therapy like exemestane [5] [2].
- **Alternative Mechanism - Post-Translational Modulation:** Preclinical data suggested that the primary mechanism in letrozole-resistant models may not be reversal of epigenetic silencing. Instead, **entinostat** was found to **post-translationally downregulate HER2 and phosphorylated HER2/MAPK and AKT pathways**, which are known drivers of endocrine resistance [2].
- **Impact on the Tumor Microenvironment:** Exploratory analysis of patient blood samples from ENCORE 301 revealed significant immunomodulatory effects. **Entinostat** treatment led to a **significant decrease in immunosuppressive myeloid-derived suppressor cells (MDSCs)** and a **significant increase in HLA-DR expression on CD14+ monocytes**, indicating a more activated, antigen-presenting state [1]. These shifts in the immune landscape may contribute to the clinical activity observed in Phase II.

Interpretation for Research and Development

The ENCORE 301 and E2112 trials offer critical lessons for drug development:

- **The Imperative of Phase III Confirmation:** The history of **entinostat** underscores the vital importance of confirming Phase II results in larger, randomized Phase III trials, even when Phase II data is compelling enough to warrant Breakthrough Therapy Designation [4].
- **The Critical Role of Biomarkers:** The ENCORE 301 trial identified **protein lysine hyperacetylation** in PBMCs as a potential predictive biomarker [2] [3]. The failure to validate this biomarker prospectively and to identify a patient subpopulation that consistently benefits remains a key learning. Future efforts for HDAC inhibitors likely depend on **identifying novel biomarkers** to select the right patients [6].
- **Evolving Treatment Landscape:** The E2112 trial allowed prior use of CDK4/6 inhibitors (about 35% of patients) [4]. The effectiveness of **entinostat** in later-line settings after these more potent targeted therapies remains an open question.

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